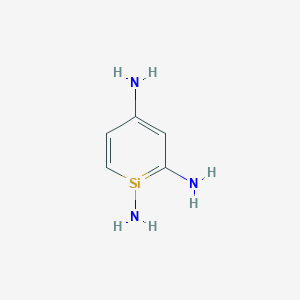![molecular formula C7H13Cl3OSi B12591742 Trichloro[(hept-1-en-1-yl)oxy]silane CAS No. 422321-05-9](/img/structure/B12591742.png)
Trichloro[(hept-1-en-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[(hept-1-en-1-yl)oxy]silane: is an organosilicon compound with the molecular formula C7H13Cl3OSi. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity and is often used as an intermediate in the production of other silicon-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro[(hept-1-en-1-yl)oxy]silane can be synthesized through the reaction of hept-1-en-1-ol with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of hept-1-en-1-ol with trichlorosilane in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: Trichloro[(hept-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hept-1-en-1-ol and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition: Participates in addition reactions with alkenes and alkynes to form new silicon-containing compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under ambient conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Addition: Alkenes or alkynes in the presence of a catalyst such as platinum or palladium.
Major Products Formed:
Hept-1-en-1-ol: Formed through hydrolysis.
Silicon-containing derivatives: Formed through substitution and addition reactions.
Aplicaciones Científicas De Investigación
Chemistry: Trichloro[(hept-1-en-1-yl)oxy]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .
Industry: The compound is used in the production of silicone-based adhesives, sealants, and coatings. It is also utilized in the fabrication of electronic components and as a coupling agent in polymer chemistry .
Mecanismo De Acción
The mechanism of action of trichloro[(hept-1-en-1-yl)oxy]silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichlorosilane group, which can undergo hydrolysis and substitution reactions. These reactions enable the compound to form strong bonds with other molecules, making it useful in various applications .
Comparación Con Compuestos Similares
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Chlorodimethylsilane (HSiCl2Me): Used in the synthesis of organosilicon compounds.
Dichloromethylsilane (HSiCl2Me2): Employed in the production of silicone polymers.
Uniqueness: Trichloro[(hept-1-en-1-yl)oxy]silane is unique due to its specific structure, which combines the reactivity of trichlorosilane with the functional group of hept-1-en-1-ol. This combination allows for versatile applications in both organic synthesis and material science .
Propiedades
Número CAS |
422321-05-9 |
|---|---|
Fórmula molecular |
C7H13Cl3OSi |
Peso molecular |
247.6 g/mol |
Nombre IUPAC |
trichloro(hept-1-enoxy)silane |
InChI |
InChI=1S/C7H13Cl3OSi/c1-2-3-4-5-6-7-11-12(8,9)10/h6-7H,2-5H2,1H3 |
Clave InChI |
TWZVTPJYNTZHTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CO[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)

![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)

![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)

![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
